tert-Butyl 4-(2-(dimethylamino)ethoxy)benzoate
Description
tert-Butyl 4-(2-(dimethylamino)ethoxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group and a dimethylaminoethoxy substituent on the benzene ring
Properties
Molecular Formula |
C15H23NO3 |
|---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
tert-butyl 4-[2-(dimethylamino)ethoxy]benzoate |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)19-14(17)12-6-8-13(9-7-12)18-11-10-16(4)5/h6-9H,10-11H2,1-5H3 |
InChI Key |
WHCPNFIRGDQHOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)OCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-(dimethylamino)ethoxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The resulting tert-butyl 4-hydroxybenzoate is then reacted with 2-(dimethylamino)ethanol under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-(dimethylamino)ethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different substituted benzoates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce various substituted benzoates .
Scientific Research Applications
tert-Butyl 4-(2-(dimethylamino)ethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-(dimethylamino)ethoxy)benzoate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The molecular pathways involved may include inhibition of enzyme-substrate interactions and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(2-amino-ethyl)-benzoate: Similar in structure but with an amino group instead of a dimethylamino group.
4-(2-(dimethylamino)ethoxy)benzohydrazide: Contains a hydrazide group instead of an ester group.
Uniqueness
tert-Butyl 4-(2-(dimethylamino)ethoxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
